1-Methyldiadamantane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylpentacyclo[7.3.1.14,12.02,7.06,11]tetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-15-7-9-3-11-10-2-8(5-13(11)15)6-14(15)12(10)4-9/h8-14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMKXIVITNLMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC4C1CC5CC4C(C3)C2C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26460-76-4 | |
| Record name | 1-Methyldiadamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026460764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies for 1 Methyldiadamantane and Its Analogues
Historical Evolution of Diamondoid Synthesis Leading to 1-Methyldiadamantane
The journey towards the synthesis of this compound is intrinsically linked to the broader history of diamondoid chemistry. The initial breakthrough in this field was the synthesis of adamantane (B196018), the smallest diamondoid, by Prelog and Seiwerth in 1941 through a multi-step process. However, it was the development of the Lewis acid-catalyzed rearrangement of polycyclic hydrocarbon precursors by Schleyer and Donaldson in 1957 that revolutionized diamondoid synthesis. nih.gov This method, often referred to as the Schleyer rearrangement, relies on the thermodynamic stability of the diamondoid cage structure, driving the isomerization of suitable precursors towards the desired cage compound.
This powerful technique was subsequently extended to the synthesis of diamantane (also known as congressane). The general principle involves the treatment of a C14 polycyclic hydrocarbon isomer with a strong Lewis acid, such as aluminum trichloride (B1173362) or aluminum bromide, to induce a series of carbocationic rearrangements that ultimately converge to the highly stable diamantane skeleton. The yield of these reactions can be influenced by factors such as the choice of precursor, the Lewis acid, and the reaction conditions.
Contemporary Chemical Synthesis of this compound
Modern synthetic approaches to this compound can be broadly categorized into direct synthesis methods, which aim to construct the methylated cage in a single or few steps, and multi-step routes that involve the initial synthesis of the diamantane core followed by selective methylation.
Direct Synthesis Approaches
Direct synthesis of this compound via a Lewis acid-catalyzed rearrangement of a methylated C15 polycyclic hydrocarbon precursor is a conceptually straightforward approach. However, the availability of suitable precursors and the potential for complex product mixtures due to competing rearrangement pathways present significant challenges. The regioselectivity of the final methylation step in a one-pot reaction is difficult to control, often leading to a mixture of methylated diamantane isomers.
An alternative direct approach involves the use of a methyl-substituted precursor that is already predisposed to rearrange into the this compound framework. The success of such a strategy is highly dependent on the careful design and synthesis of the precursor molecule.
| Direct Synthesis Approach | Description | Challenges |
| Lewis Acid Rearrangement of C15 Precursor | Isomerization of a suitable methylated polycyclic hydrocarbon to this compound using a Lewis acid catalyst. | - Availability of suitable precursors- Formation of isomeric mixtures- Lack of regiocontrol |
| Rearrangement of a Pre-methylated Precursor | Utilization of a precursor already containing a methyl group at a strategic position to favor the formation of this compound. | - Complex precursor synthesis- Potential for undesired rearrangements |
Multi-step Convergent and Divergent Synthetic Routes
Multi-step syntheses offer a more controlled and often more practical route to this compound. These strategies typically begin with the synthesis of the parent diamantane, which is now readily available through optimized rearrangement protocols.
Convergent approaches would involve the synthesis of a methylated fragment that is then attached to a diamantane precursor or a fragment that will form the second part of the diamantane cage. However, such strategies are less common for simple alkyl derivatives.
Divergent approaches are more frequently employed. In this methodology, the pre-formed diamantane core is subjected to a methylation reaction. This can be achieved through various methods, including:
Friedel-Crafts Alkylation: While a classic method for alkylating aromatic compounds, its application to the C-H bonds of diamondoids can be challenging and may require harsh conditions, leading to low yields and side products.
Radical Methylation: Modern radical-based C-H activation methods offer a more selective way to introduce a methyl group. These reactions often utilize a radical initiator to generate a diamantyl radical, which then reacts with a methyl source. The regioselectivity of these reactions is a key consideration, as diamantane has two types of tertiary bridgehead positions (apical and medial).
Carbocation-mediated Methylation: Generation of a diamantyl cation followed by reaction with a methylating agent is another viable route. The stability of the bridgehead carbocation facilitates such reactions.
| Multi-step Synthesis Step | Reagents and Conditions | Key Considerations |
| Diamantane Synthesis | Lewis acid (e.g., AlCl3, AlBr3) catalyzed rearrangement of a C14 polycyclic hydrocarbon. | Optimization of yield and purity of the starting material. |
| Methylation of Diamantane | - Friedel-Crafts: CH3X/Lewis Acid- Radical: Radical initiator + Methyl source- Carbocationic: Generation of diamantyl cation + Methylating agent | - Regioselectivity (1-position vs. other positions)- Potential for over-methylation- Reaction efficiency and yield |
Strategic Synthesis of this compound Derivatives
The synthesis of derivatives of this compound requires precise control over the regioselectivity and stereochemistry of subsequent functionalization reactions. The presence of the methyl group at the 1-position can influence the reactivity of the other positions on the diamantane cage.
Regioselective Functionalization Techniques
The diamantane framework offers several distinct positions for functionalization. In this compound, the remaining bridgehead positions and the secondary methylene (B1212753) positions are potential sites for introducing further functional groups. The directing effect of the pre-existing methyl group, although generally weak, and the inherent reactivity differences between the various C-H bonds can be exploited to achieve regioselectivity.
Common strategies for regioselective functionalization include:
Bridgehead-Selective Reactions: Many functionalization reactions, particularly those proceeding through carbocationic intermediates, show a strong preference for the tertiary bridgehead positions due to the stability of the resulting carbocations. In this compound, this would lead to substitution at the other available bridgehead positions.
Radical C-H Activation: The selectivity of radical-based functionalization can often be tuned by the choice of the radical abstracting agent and the reaction conditions. Steric hindrance around the 1-methyl group may influence the accessibility of adjacent positions.
Directing Group Strategies: Although less common for simple alkylated diamondoids, the introduction of a directing group onto the 1-methyl substituent could, in principle, be used to guide functionalization to a specific nearby position.
Stereochemical Control in Derivative Synthesis
This compound itself is achiral. However, the introduction of a second substituent at a non-equivalent position can lead to the formation of chiral derivatives. For example, functionalization at one of the methylene bridges would create a stereocenter.
Achieving stereochemical control in the synthesis of this compound derivatives is a significant challenge. Current research in diamondoid chemistry is exploring the use of chiral catalysts and reagents to induce enantioselectivity in functionalization reactions. Strategies that could be envisioned for the stereocontrolled synthesis of this compound derivatives include:
Asymmetric C-H Functionalization: The use of chiral catalysts, such as chiral transition metal complexes, to mediate the enantioselective functionalization of a C-H bond.
Diastereoselective Reactions: If a chiral auxiliary is attached to the 1-methyl group or another position, it can direct the diastereoselective introduction of a new substituent.
Resolution of Racemic Mixtures: A classical approach where a racemic mixture of a chiral derivative is separated into its constituent enantiomers, for example, by chromatography on a chiral stationary phase or by reaction with a chiral resolving agent.
The development of stereocontrolled synthetic methods for diamondoid derivatives is an active area of research, and the principles being established for adamantane and diamantane will undoubtedly be applicable to the more complex scaffold of this compound.
Reaction Mechanisms and Chemical Transformations of 1 Methyldiadamantane
Fundamental Reactivity Profiles of Polycyclic Aliphatic Systems
Polycyclic aliphatic systems, such as adamantane (B196018) and its higher homologues like diadamantane, possess distinct reactivity profiles primarily governed by their rigid, cage-like structures. These diamondoid molecules are composed of fused cyclohexane (B81311) rings, resulting in a highly stable and strain-free framework. arxiv.org The carbon atoms within these structures are sp³-hybridized, and the C-H bonds are strong and generally unreactive.
The reactivity of these cage-like hydrocarbons is concentrated at the bridgehead positions. The tertiary C-H bonds at these positions are significantly more reactive than the secondary C-H bonds. This heightened reactivity is attributed to the increased stability of the carbocation or radical intermediates that form upon reaction at these sites. The formation of a stable bridgehead carbocation is a pivotal step in many transformations of polycyclic aliphatic systems.
Furthermore, the three-dimensional cage structure imposes considerable steric hindrance, which plays a crucial role in dictating the approach of reagents and the stereochemistry of the resulting products. Consequently, reactions often exhibit high regioselectivity, favoring substitution at the more sterically accessible and electronically favored bridgehead positions. The inherent stability of the polycyclic framework means that chemical transformations typically involve the functionalization of the existing structure rather than skeletal rearrangements. However, such rearrangements can be induced under specific, often forcing, conditions.
Mechanistic Elucidation of Reactions Involving 1-Methyldiadamantane
The chemical transformations of this compound frequently proceed via electrophilic or radical-mediated pathways, with a strong preference for targeting the bridgehead positions. pressbooks.pub
Electrophilic Transformations: In the presence of potent electrophiles, such as those found in superacid systems, this compound can undergo hydride abstraction to generate a stable tertiary carbocation. The reaction with electrophilic reagents typically results in substitution at the bridgehead positions. libretexts.org The presence of the methyl group at the 1-position can influence the regioselectivity of these reactions through its electron-donating inductive effect, which helps to stabilize an adjacent positive charge.
Radical Mediated Transformations: Radical reactions involving this compound also exhibit a pronounced selectivity for the bridgehead positions. libretexts.org The stability of the resulting bridgehead radical is a primary driving force for this selectivity. For instance, halogenation reactions initiated by light or a radical initiator will preferentially occur at a tertiary C-H bond. The methyl group at one bridgehead can influence the relative reactivity of the other available bridgehead positions.
While the diadamantane cage is exceptionally stable, rearrangements and isomerizations can be induced under specific conditions, most notably through the use of strong acid catalysis. The isomerization of diamantane, the parent C14 hydrocarbon of the diadamantane family, to other C14 diamondoid isomers has been documented. arxiv.org These rearrangements are believed to proceed through a series of carbocationic intermediates, involving hydride shifts and Wagner-Meerwein type rearrangements. byjus.com
For this compound, such rearrangements could involve either the migration of the methyl group or skeletal reorganization of the diadamantane framework itself. These processes require a substantial energy input to overcome the inherent stability of the initial structure. Studies on adamantane rearrangements in superacid media provide a valuable model for understanding the potential isomerization pathways of its higher homologues like this compound. The mechanism is thought to involve protonation to form a pentacoordinated carbonium ion, which is then followed by the cleavage of a C-C bond to initiate the rearrangement cascade.
Oxidation: The oxidation of this compound typically focuses on the functionalization of its C-H bonds to introduce oxygen-containing moieties, such as hydroxyl or carbonyl groups. libretexts.orgcuyamaca.edu The use of oxidizing agents can lead to the formation of diadamantanones. The regioselectivity of these oxidation reactions is influenced by the directing effect of the methyl group and the differing reactivities of the bridgehead and secondary positions.
Reduction: The reduction of this compound derivatives is also a significant area of its chemistry. libretexts.orgleah4sci.com For example, diadamantanones, which can be synthesized through the oxidation of this compound, can be reduced to the corresponding diadamantanols. Standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are effective for this transformation. leah4sci.com The stereochemical outcome of the resulting alcohol is governed by the steric hindrance of the cage structure, with the hydride reagent typically attacking from the less hindered face.
Catalytic Approaches to this compound Reactivity
Homogeneous catalysis provides a sophisticated and powerful toolkit for the selective functionalization of the typically unreactive C-H bonds found in alkanes, including complex polycyclic systems such as this compound. chemguide.co.ukmdpi.com These catalytic methods often allow for milder reaction conditions and can achieve higher selectivity compared to traditional stoichiometric reagents. mdpi.com
A prominent strategy involves the use of transition metal catalysts, such as those based on rhodium or palladium, to achieve C-H activation and subsequent derivatization. For instance, rhodium-catalyzed carbenoid insertion into C-H bonds is a well-established method for forming new carbon-carbon bonds. While specific examples involving this compound are not extensively reported, the fundamental principles derived from studies on adamantane are broadly applicable. These reactions generally exhibit a preference for the more electron-rich tertiary C-H bonds located at the bridgehead positions.
Another key approach is palladium-catalyzed cross-coupling reactions. This typically involves an initial halogenation of this compound to create a halo-diadamantane derivative. This derivative can then participate in well-known coupling reactions like the Suzuki or Sonogashira reactions to introduce new carbon-carbon bonds. The success of these transformations is highly dependent on the careful selection of the specific catalyst, ligands, and reaction conditions to ensure high yields and the desired selectivity.
Advanced Spectroscopic Characterization of 1 Methyldiadamantane
Nuclear Magnetic Resonance (NMR) Spectroscopy in 1-Methyldiadamantane Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful method for determining the atomic structure of organic molecules in solution. measurlabs.com It provides a wealth of information regarding the chemical environment, connectivity, and spatial relationships of nuclei such as ¹H and ¹³C. libretexts.orgnih.gov For a molecule with the structural complexity of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete spectral assignment.
High-resolution proton (¹H) NMR spectroscopy provides information about the number and types of protons present in a molecule. numberanalytics.comsavemyexams.com The spectrum of this compound is expected to be characterized by signals corresponding to the distinct proton environments within its rigid cage structure and the appended methyl group.
The protons of the methyl group (–CH₃) would appear as a sharp singlet, as they are not coupled to any adjacent protons. Its chemical shift would be in the typical upfield region for alkyl groups. The protons on the diadamantane framework are distributed across various bridgehead (methine) and methylene (B1212753) positions. Due to the molecule's caged structure, these protons would exhibit complex splitting patterns, known as spin-spin coupling, arising from interactions with neighboring protons through the carbon skeleton. savemyexams.com The high degree of symmetry in the diadamantane core would lead to several groups of protons being chemically equivalent, simplifying what would otherwise be an exceedingly complex spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |
| Methyl (–CH₃) | ~ 0.8 - 1.0 | Singlet | Isolated methyl group protons. |
| Bridgehead (–CH) | ~ 1.7 - 2.2 | Multiplet | Protons at the fusion of the adamantane (B196018) cages. |
| Methylene (–CH₂–) | ~ 1.5 - 1.9 | Multiplet | Diastereotopic protons within the cage structure leading to complex splitting. |
Note: These are estimated values. Actual chemical shifts depend on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy is a definitive technique for characterizing the carbon skeleton of an organic molecule. libretexts.org Each unique carbon atom in a different chemical environment produces a distinct signal, allowing for the determination of the total number of non-equivalent carbons. numberanalytics.com
In this compound, the ¹³C NMR spectrum would reveal signals for the methyl carbon, the quaternary bridgehead carbon where the methyl group is attached, the other bridgehead (CH) carbons, and the various methylene (CH₂) carbons of the cage structure. The chemical shifts are highly dependent on the carbon's hybridization and local electronic environment. libretexts.org Adamantane itself shows two distinct signals for its bridgehead (CH) and methylene (CH₂) carbons, which serve as a useful reference for its derivatives. nih.gov
Table 2: Typical ¹³C NMR Chemical Shifts for Adamantane-like Structures
| Carbon Type | Typical Chemical Shift (δ) ppm | Notes |
| Methyl (–CH₃) | ~ 10 - 20 | Aliphatic methyl carbon. |
| Methylene (–CH₂–) | ~ 35 - 45 | Methylene carbons within the cage. |
| Bridgehead (–CH) | ~ 28 - 40 | Methine carbons at cage junctions. |
| Quaternary (–C–) | ~ 30 - 45 | Bridgehead carbon bonded to the methyl group. |
Note: Values are based on data for adamantane and its alkyl derivatives. libretexts.orgnih.gov The exact shifts for this compound would require experimental measurement.
For an unambiguous assignment of all ¹H and ¹³C signals in this compound, multidimensional NMR experiments are indispensable. bitesizebio.com These techniques spread spectral information across two dimensions, resolving overlapping signals and revealing correlations between nuclei. numberanalytics.com
¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org By analyzing the cross-peaks in a COSY spectrum, it is possible to trace the ¹H-¹H connectivity throughout the entire diadamantane framework, confirming the relative positions of the different methine and methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to. bitesizebio.com This provides a direct link between the ¹H and ¹³C spectra, allowing for the straightforward assignment of which protons are bonded to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. mdpi.com This technique is particularly crucial for identifying and assigning quaternary carbons, which are not visible in an HSQC spectrum. For this compound, HMBC would show a correlation between the methyl protons and the quaternary bridgehead carbon, definitively confirming the substitution pattern.
Together, these advanced NMR methods provide a comprehensive and detailed map of the molecular structure, enabling the complete and confident assignment of every proton and carbon atom. mdpi.com
X-ray Crystallography of this compound and Related Crystalline Forms
X-ray crystallography is an experimental science that allows for the determination of the atomic and molecular structure of a crystal. wikipedia.org By analyzing how a crystal diffracts an incident beam of X-rays, a three-dimensional model of the electron density can be generated, revealing precise atomic positions. libretexts.organton-paar.com
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining an unambiguous three-dimensional molecular structure. uol.deceitec.cz The technique requires a high-quality single crystal of the compound, which is mounted in a diffractometer and exposed to a monochromatic X-ray beam. carleton.edu
The crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of reflections. carleton.eduyoutube.com By measuring the angles and intensities of these diffracted beams, crystallographers can compute the precise coordinates of every atom in the molecule. cam.ac.uk
For this compound, a successful SC-XRD analysis would provide:
Absolute confirmation of the molecular connectivity.
Precise bond lengths and bond angles for the entire molecule.
Detailed information on the conformation and geometry of the rigid diadamantane cage.
Information about how the molecules pack together in the crystal lattice.
This technique is the most definitive method for characterizing the solid-state structure of a compound. anton-paar.comuhu-ciqso.es
Powder X-ray diffraction (PXRD) is a related technique that is performed on a microcrystalline powder rather than a single crystal. libretexts.org While it typically does not yield the atomic-level detail of an SC-XRD experiment, it is a rapid and powerful tool for materials characterization. gfz.de
In the context of this compound research, PXRD has several important applications:
Phase Identification: The diffraction pattern obtained from a powder sample is a unique fingerprint of its crystalline phase. This allows for the rapid confirmation of the identity of a synthesized bulk sample by comparing its PXRD pattern to a known standard. rsc.orgscielo.org.mx
Purity Assessment: PXRD can be used to assess the purity of a crystalline sample. The presence of crystalline impurities would result in additional peaks in the diffraction pattern. frontiersin.org
Polymorphism Studies: Many organic compounds can crystallize in multiple different forms, known as polymorphs. PXRD is a primary tool for identifying and distinguishing between different polymorphs, each of which will have a unique diffraction pattern.
Monitoring Structural Changes: The technique can be used to monitor changes in the crystal structure as a function of temperature or pressure, allowing for the study of phase transitions.
Computational Chemistry and Theoretical Investigations of 1 Methyldiadamantane
Quantum Mechanical Studies of Electronic Structure and Energetics
Quantum mechanical methods are fundamental to understanding the intrinsic properties of 1-methyldiadamantane. By solving approximations of the Schrödinger equation, these techniques can elucidate the distribution of electrons and the energy of the molecule, which are central to its chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. wikipedia.orgimperial.ac.uk It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates, offering a significant computational advantage over traditional wavefunction-based methods. youtube.com DFT is effective for calculating ground-state properties such as molecular structure, total energy, and electron density distribution with a good balance between accuracy and computational cost. mdpi.com
In the context of diamondoids like this compound, DFT calculations are instrumental for predicting a range of properties. For instance, DFT has been successfully used to:
Analyze the vibrational properties of diamondoid derivatives, supported by dispersion corrections to account for van der Waals interactions. uni-giessen.de
Predict the mechanical properties of crystalline materials, which is relevant for understanding the bulk behavior of diamondoids. rsc.org
Investigate the electronic and vibronic properties, which are often determined by the surface hydrogen terminations of the diamondoid cage. arxiv.org
Despite its strengths, the accuracy of DFT can be limited in describing certain phenomena like intermolecular van der Waals forces and charge transfer excitations without specific corrections. wikipedia.org The choice of the exchange-correlation functional is a critical aspect of DFT calculations and must be carefully considered to achieve reliable results. youtube.com For hydrocarbons, dispersion-corrected DFT is often necessary to accurately model the subtle non-covalent interactions that influence their structure and energetics. uni-giessen.de
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles, without the use of empirical parameters. aps.org These methods solve the Schrödinger equation and can achieve high accuracy, though often at a greater computational expense than DFT. imperial.ac.uk Common ab initio techniques include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods.
For hydrocarbon systems, including diamondoids, ab initio calculations provide a benchmark for accuracy. Key applications and findings include:
High-Accuracy Energetics : Methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for calculating accurate energies, including isomer energy differences. mdpi.com
Validation of DFT : Ab initio calculations are often used to validate the results obtained from more computationally efficient DFT methods. For example, studies on adamantane (B196018) derivatives have shown that while DFT (specifically B3LYP) can overestimate stability in terms of absolute energies, it provides relative energies consistent with higher-level CCSD(T) calculations. mdpi.com
Optical Properties : Time-dependent DFT (TD-DFT), an extension of DFT, is an ab initio method used to calculate excited-state properties. It has been shown to provide quantitatively accurate optical absorption spectra for diamondoids, explaining features like non-monotonic size dependence of the optical gap. aps.org
While computationally demanding, ab initio methods are crucial for obtaining highly reliable data on the electronic structure and energetics of molecules like this compound, providing a solid theoretical foundation for understanding their properties.
The rigid cage-like structure of diadamantane limits its conformational flexibility compared to acyclic or monocyclic alkanes. iscnagpur.ac.inlibretexts.org However, the placement of the methyl group in this compound is fixed at a bridgehead carbon, resulting in a single primary constitutional isomer. The key computational challenge lies in accurately predicting its stability relative to other C15H22 isomers and understanding the subtle structural relaxations.
Computational studies have shown that for hydrocarbon isomers, accurately predicting relative energies can be challenging. While DFT is a popular tool, some research indicates that it can be unreliable for computing hydrocarbon isomer energy differences. aps.org Higher-level ab initio methods, such as second-order Møller–Plesset perturbation theory (MP2), often provide better correlation with experimental data for these systems. aps.org
A theoretical study on C15H22 isomers predicted that a methyl group prefers to be located at a monohydrogenated site of diadamantane, which aligns with the structure of this compound and its isomer, 3-methyldiadamantane. aps.org
| Computational Method | General Accuracy | Computational Cost | Key Considerations |
|---|---|---|---|
| DFT (e.g., B3LYP) | Moderate; can be unreliable for isomer energy differences without dispersion corrections. aps.org | Relatively Low | Choice of functional is critical; dispersion corrections (e.g., DFT-D3) are often necessary. uni-giessen.demdpi.com |
| MP2 | Good; often shows better correlation with experimental data for hydrocarbon isomers than standard DFT. aps.org | Medium | A good balance of accuracy and cost for many systems. |
| CCSD(T) | High ("Gold Standard") | Very High | Often used as a benchmark to validate results from less expensive methods. mdpi.com |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's laws of motion for a system of particles, MD provides a detailed view of molecular behavior, offering insights into conformational changes, thermodynamic properties, and transport phenomena. arxiv.org
For a molecule like this compound, which has a rigid carbon skeleton, MD simulations are less about exploring large-scale conformational changes (like the ring flips in cyclohexane) and more about understanding the dynamics of the methyl group and the subtle vibrations of the cage structure. Key applications of MD for this system would include:
Vibrational Analysis : Simulating the atomic motions to understand the frequencies and modes of vibration within the molecule.
Solvation and Intermolecular Interactions : Placing the molecule in a simulated solvent box (e.g., water or an organic solvent) to study how it interacts with its environment. This is crucial for predicting its behavior in solution.
Thermodynamic Properties : Calculating properties like heat capacity or thermal expansion by analyzing the system's energy and volume fluctuations over a range of simulated temperatures.
The accuracy of an MD simulation is highly dependent on the "force field" used, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. Force fields are empirically derived and must be carefully chosen to be appropriate for the system under investigation. For hydrocarbons like this compound, well-established force fields such as AMBER, CHARMM, or OPLS are often employed.
Theoretical Modeling of Reaction Pathways and Transition States
Theoretical modeling can be used to explore the potential chemical reactions of this compound by mapping out its potential energy surface (PES). A PES is a mathematical relationship that connects the energy of a molecule to its geometry. Minima on this surface represent stable reactants, products, and intermediates, while saddle points correspond to transition states—the highest energy point along a reaction pathway. youtube.com
By calculating the energies of reactants, products, and transition states, computational chemists can determine key thermodynamic and kinetic parameters for a proposed reaction:
Reaction Enthalpy (ΔH) : The difference in energy between products and reactants.
Activation Energy (Ea) : The energy barrier that must be overcome for a reaction to occur, determined by the energy difference between the reactants and the transition state. youtube.com
Various computational strategies exist to explore reaction pathways. One approach is to hypothesize a reaction mechanism and then use quantum mechanical methods (like DFT or ab initio calculations) to locate the transition state structure and calculate its energy. More advanced techniques can autonomously explore the PES to discover novel reaction pathways without prior assumptions. mdpi.com For example, isotopic substitution in computational models can be a powerful tool to elucidate complex reaction mechanisms, as demonstrated in studies of ion-molecule reactions.
For this compound, theoretical modeling could be applied to investigate reactions such as carbocation formation (e.g., through hydride abstraction), which is a key step in many adamantane derivatization reactions, or thermal decomposition pathways. These calculations would provide invaluable insights into the molecule's reactivity and stability under various conditions.
Supramolecular Chemistry and Self Assembly of 1 Methyldiadamantane
Molecular Recognition Phenomena Involving 1-Methyldiadamantane Scaffolds
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, a process fundamental to many biological and chemical systems. wikipedia.orgecampusontario.ca The rigid, lipophilic scaffold of this compound makes it an excellent candidate for participation in host-guest chemistry, a central concept in molecular recognition. wikipedia.org The diadamantane core can act as a guest, fitting into the complementary cavities of various host molecules.
The study of adamantane (B196018) derivatives has shown their remarkable ability to form stable complexes with macrocyclic hosts such as cyclodextrins and cucurbiturils. nih.govthno.org These interactions are primarily driven by the hydrophobic effect, where the nonpolar adamantane guest is driven out of the aqueous environment and into the hydrophobic cavity of the host. The size and shape complementarity between the host's cavity and the guest molecule is crucial for stable complex formation. libretexts.org For this compound, its larger size compared to a single adamantane cage would necessitate a host with a more substantial cavity for effective encapsulation. The presence and position of the methyl group would further influence the binding specificity and orientation within the host.
Research on adamantane-based host-guest pairs has revealed that these interactions can be finely tuned. For instance, the mechanical stability of the complex between adamantane and cucurbit wikipedia.orguril (CB7) is influenced by the charge of the adamantane guest. nih.gov This suggests that functionalized diadamantane derivatives could be designed to have specific recognition properties. The this compound scaffold, with its defined shape and potential for functionalization, could be utilized in the development of sensors, drug delivery systems, and other smart materials that rely on precise molecular recognition events. ontosight.ainih.gov
Rational Design and Self-Assembly of Supramolecular Architectures
Self-assembly is the spontaneous organization of molecules into ordered structures, governed by the local interactions between the components. nih.gov The unique geometry of this compound makes it a compelling building block, or tecton, for the rational design of supramolecular architectures. Its inherent rigidity and well-defined shape are desirable traits for creating predictable and stable assemblies.
The self-assembly of diamondoid molecules is a structure-dependent phenomenon. arxiv.org Molecular dynamics simulations on lower diamondoids and their derivatives have shown that the final self-assembled structures are highly dependent on the bonding types and molecular structure of the constituent molecules. arxiv.org For this compound, its C2-symmetric, elongated shape, in contrast to the more spherical adamantane, would likely lead to different packing arrangements. The methyl group breaks the symmetry of the diadamantane core, which can introduce a degree of complexity and control over the self-assembly process, potentially leading to the formation of either highly ordered or more amorphous aggregates depending on the conditions. arxiv.org
The design of self-assembling systems often involves a balance of attractive and repulsive forces. By functionalizing the this compound core, it is possible to introduce specific interaction sites, such as hydrogen bond donors or acceptors, to guide the assembly process into desired one-dimensional, two-dimensional, or three-dimensional networks. rsc.org Studies on adamantane isocyanide Pt(II) complexes have demonstrated that modulating the geometry of the adamantane-based ligand can manipulate the resulting 1D and 2D self-assembly of the complexes. rsc.org This principle can be extended to this compound, where its derivatives could be designed to form specific supramolecular polymers or networks.
Role of Intermolecular Interactions in this compound Self-Organization
The self-organization of this compound is primarily governed by a combination of weak, non-covalent intermolecular forces. nih.gov Given its hydrocarbon nature, the dominant interactions are van der Waals forces, specifically London dispersion forces, and hydrophobic interactions when in an aqueous environment.
Table of Predominant Intermolecular Interactions for this compound:
| Interaction Type | Description | Relative Strength |
| Van der Waals Forces | Temporary fluctuations in electron density create transient dipoles that induce dipoles in neighboring molecules, leading to a weak attraction. The large surface area of diadamantane allows for significant cumulative van der Waals interactions. | Weak |
| Hydrophobic Interactions | In the presence of a polar solvent like water, nonpolar molecules like this compound are driven together to minimize the disruption of the solvent's hydrogen-bonding network. This is a primary driving force for assembly in aqueous media. | Moderate (Context-Dependent) |
In functionalized derivatives of this compound, other interactions such as hydrogen bonding or dipole-dipole interactions could be introduced to play a significant role in directing the self-organization and enhancing the stability of the resulting supramolecular structures. arxiv.org
Crystal Engineering Strategies Utilizing this compound Building Blocks
Crystal engineering focuses on the rational design of molecular solids with desired properties by controlling the intermolecular interactions that dictate the crystal packing. nih.govnumberanalytics.com The rigidity and well-defined geometry of diamondoids make them excellent building blocks for this purpose. arxiv.orgresearchgate.net this compound, with its unique shape, can be envisioned as a scaffold for the construction of novel crystalline materials.
A key strategy in crystal engineering is the use of functional groups to direct the assembly of molecules into a specific network. First-principles investigations on functionalized adamantane molecules have shown that the introduction of atoms like boron and nitrogen can lead to the formation of stable crystal structures with desirable electronic and mechanical properties. arxiv.orgresearchgate.net By analogy, functionalizing the this compound core could create specific and directional interactions, such as hydrogen bonds, enabling the programmed assembly of molecules into predictable crystal lattices. For example, adamantane tetracarboxylic acid has been shown to self-assemble via acid-dimer hydrogen bonds to form a three-dimensional diamondoid structure. researchgate.net
The shape of the this compound molecule itself is a critical factor in its crystal engineering potential. The asymmetry introduced by the methyl group can lead to the formation of complex, less symmetric crystal structures and may influence polymorphism—the ability of a compound to exist in more than one crystal form. The study of closely related molecules, such as 1,3-dimethyladamantane, has explored their polymorphic behavior and the ability to form plastic crystals, a state of matter with long-range positional order but rotational disorder. This highlights how subtle changes in the molecular structure of a diamondoid can significantly impact its solid-state properties.
By leveraging the shape of the this compound building block and introducing specific functional groups, it is possible to engineer crystalline materials with tailored properties, such as porosity for gas storage, specific optical properties, or enhanced thermal stability. researchgate.net
Advanced Materials Science Applications of 1 Methyldiadamantane
1-Methyldiadamantane as a Molecular Building Block for Engineered Materials
The unique cage-like structure of this compound serves as a fundamental building block in the bottom-up fabrication of novel materials. researchgate.net Its inherent properties, such as high thermal stability and a diamond-like structure, are imparted to the bulk material. mdpi.com
The adamantyl group, including derivatives like this compound, is a bulky pendant group that can be incorporated into polymers to enhance their thermal and mechanical characteristics. wikipedia.org The integration of this compound into polymer chains can be achieved through the polymerization of monomers containing the diadamantane moiety. polyu.edu.hk This has been demonstrated in various polymer systems, including polyamides, polyimides, and polystyrenes. polyu.edu.hk The presence of the bulky diadamantane structure restricts the mobility of polymer chains, which can lead to improvements in properties such as the glass transition temperature. researchgate.net
Adamantane-containing methacrylate (B99206) polymers, for example, have been synthesized and show improved thermal and mechanical properties when compared to conventional polymers like poly(methyl methacrylate) (PMMA). researchgate.net The incorporation of these bulky side groups can also enhance solubility while reducing crystallinity. psu.edu Fully aliphatic polyimides containing adamantane (B196018) moieties have also been synthesized, exhibiting high transparency, good solubility, and low dielectric constants. psu.edu The synthesis often involves creating monomers that already contain the this compound structure, which are then polymerized to form the final material. polyu.edu.hksigmaaldrich.com
This compound and other diamondoids are utilized as building blocks for the self-assembly of nanostructures. mdpi.comarxiv.org Functionalized diadamantane derivatives can form self-assembled monolayers (SAMs) on surfaces, creating highly ordered, diamond-like films. researchgate.netuni-giessen.de This bottom-up approach allows for the construction of nanostructured systems with precisely controlled properties. researchgate.net
In the realm of composites, this compound can act as a superior organic nanofiller. polyu.edu.hk Compared to inorganic fillers, its organic nature often leads to better compatibility with polymer matrices. polyu.edu.hk The dispersion of adamantane-based nanoparticles within a polymer matrix, such as polypropylene (B1209903) (PP), has been shown to significantly enhance the modulus of the resulting nanocomposite. polyu.edu.hk The development of polymer nanocomposites is a significant area of materials science, aiming to create high-performance materials with tailored properties. researchgate.net The incorporation of nanofillers can lead to materials with enhanced thermal stability, mechanical strength, and other desirable characteristics. mdpi.comresearchgate.net
Contribution to Mechanical and Thermal Property Enhancement in Materials
The incorporation of the rigid and bulky this compound structure into polymers has a profound effect on their mechanical and thermal properties. The inherent rigidity of the diadamantane cage restricts the rotational and translational motion of polymer chains, leading to a more robust material. polyu.edu.hkpslc.ws
A key improvement is the significant increase in the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. goalparacollege.ac.in Introducing adamantane moieties into polymer backbones, such as in polyimides and methacrylate copolymers, has been shown to raise the Tg. polyu.edu.hkmdpi.com This enhancement is attributed to the reduction in free volume and decreased chain mobility caused by the bulky pendant groups. researchgate.net
Thermal stability is another critical property enhanced by the presence of this compound. Polymers containing adamantane exhibit higher decomposition temperatures. For instance, adamantane-containing methacrylate copolymers show degradation temperatures significantly higher than that of PMMA. researchgate.net This increased thermal stability is a direct result of the high thermal resistance of the diamondoid cage itself. researchgate.net
The mechanical strength, including tensile strength and modulus, is also improved. fiveable.me The addition of even small weight percentages of adamantane to a polymer matrix can lead to a notable increase in the tensile modulus. polyu.edu.hkresearchgate.net
| Polymer System | Property Enhanced | Observation | Reference |
|---|---|---|---|
| Polypropylene (PP) with 0.5 wt% Adamantane | Tensile Modulus | Increased to 760.8 MPa. | polyu.edu.hk |
| Adamantane-containing Methacrylate Copolymers | Glass Transition Temperature (Tg) | Significantly increased compared to PMMA. | researchgate.net |
| Adamantane-containing Polyimides | Glass Transition Temperature (Tg) | Values reported in the range of 280-400°C. | psu.edu |
| Poly(adamantyl methacrylate-co-methyl methacrylate) | Thermal Stability (5% weight loss) | Increased by up to 55°C compared to PMMA. | researchgate.net |
| Fluorinated Polyimide (FPI) with 1 wt% Polydopamine (PDA) | Glass Transition Temperature (Tg) | Increased by 26°C. | mdpi.com |
| OHADA-BAFL Polyimide | Thermal Stability (5% weight loss) | 546°C. | mdpi.com |
Optical and Electronic Material Applications of this compound Constructs
The unique structural and electronic properties of this compound make it a valuable component in the design of advanced optical and electronic materials. Its incorporation can lead to materials with tailored refractive indices, enhanced transparency, and low dielectric constants. polyu.edu.hkresearchgate.net
Polymers containing adamantane moieties often exhibit a combination of a moderately high refractive index and low optical dispersion, a desirable set of properties for specialty optical plastics used in applications like lenses and data storage media. researchgate.net For example, copolymers of 1-adamantyl methacrylate and styrene (B11656) have shown a non-linear increase in refractive index with varying compositions. researchgate.net Furthermore, the introduction of adamantane can improve the optical transparency of polymers, with some adamantane-containing copolymers showing over 90% transmittance in the visible and near-UV regions. researchgate.net
Recent research has also explored the fluorescence of functionalized diamondoids. While many functionalizations can quench fluorescence, studies on methylated adamantanes have shown that they can fluoresce in the gas phase, opening possibilities for creating tailored fluorescent nanomaterials. uni-giessen.de
| Material System | Property | Value/Observation | Reference |
|---|---|---|---|
| Copolymers of 1-adamantyl methacrylate (AdMA) and styrene (St) | Refractive Index | Increases from 1.522 to 1.591 with St content. | researchgate.net |
| Adamantane-containing methacrylate polymers | Transparency (UV-Vis) | >90% transmittance for 18 µm film. | researchgate.net |
| Adamantane-containing methacrylate polymers | Dielectric Constant | Lower than that of PMMA. | researchgate.net |
| Fully Aliphatic Polyimides | Dielectric Constant (from refractive index) | Calculated as 2.55–2.87. | psu.edu |
| Polyetheretherketone (PEEK) | Dielectric Constant | 3.2. | dinel.cz |
| Polytetrafluoroethylene (PTFE) | Dielectric Constant | 2.0 - 2.1. | dinel.cz |
Geological and Geochemical Significance of 1 Methyldiadamantane
Occurrence and Distribution within Geochemical Reservoirs
1-Methyldiadamantane is a member of the diamantane family of diamondoid hydrocarbons, which are rigid, cage-like saturated hydrocarbons structurally similar to a fragment of the diamond lattice. These compounds are found naturally in various geochemical reservoirs, including crude oils, condensates, coals, and sedimentary rocks. geoscienceworld.org Their exceptional thermal stability makes them particularly significant in high-temperature geological environments. srce.hr
The distribution of this compound and its isomers within petroleum systems is influenced by several factors, including the type of organic source material (kerogen), the thermal history of the source rock and reservoir, and secondary alteration processes. frontiersin.orgresearchgate.net Generally, diamondoids are more abundant in source rocks than in coals of the same maturity level. geoscienceworld.org In petroleum, their concentrations tend to be higher in condensates and light oils compared to heavy oils. itopf.org Condensates, which are low-density, low-viscosity hydrocarbons that occur with natural gas, often show an enrichment of diamondoids. itopf.orgoceaneconomics.org
Studies of deep oil and condensate reservoirs, such as those in the Tarim Basin, have shown that methyldiamantanes are common constituents, although their concentrations can be low in oils that have not undergone significant thermal cracking. researchgate.net The relative distribution of different diamondoid compounds, including this compound, can also be affected by physical processes like phase fractionation during the migration of petroleum fluids. jst.go.jp For instance, during the separation of gas and liquid phases, diadamantanes, including methyldiamantanes, are preferentially retained in the liquid phase. researchgate.net
The table below illustrates the typical distribution of diamondoids in different types of petroleum fluids from the Tarim Basin, highlighting the variations in maturity and composition.
| Fluid Type | Typical Maturity | Key Diamondoid Characteristics |
| Black Oil | Low Maturity | Dominated by regular biomarkers; lower concentrations of diamondoids. |
| Volatile Oil | Moderate Maturity | Increased concentration of diamondoids as thermal cracking begins. |
| Condensate | High Maturity | High concentrations of diamondoids, including methyldiamantanes; traditional biomarkers are often absent. sciopen.com |
This interactive table summarizes the general relationship between petroleum fluid type, maturity, and diamondoid content based on observations from mature basins like the Tarim Basin.
Utility as a Geochemical Biomarker for Thermal Maturity Assessment
The thermal maturity of source rocks and petroleum is a critical parameter for assessing the generation potential of hydrocarbons. srce.hr While many molecular markers degrade at high temperatures, the inherent stability of the diamondoid structure allows this compound and its isomers to persist in deeply buried, high-temperature reservoirs. frontiersin.org This makes them invaluable biomarkers for assessing the thermal maturity of highly mature crude oils, condensates, and source rocks where other indicators may be unreliable. srce.hrfrontiersin.org
Geochemists use specific ratios of diamondoid isomers to calculate maturity indices. As thermal stress increases, less stable isomers rearrange into more thermodynamically stable forms. For methyldiamantanes, this principle is applied through the Methyldiamantane Index (MDI) . The MDI is commonly calculated based on the relative abundance of different methyldiamantane isomers, such as 1-, 3-, and 4-methyldiamantane. frontiersin.org
The MDI is defined by the following formula: MDI = [4-MD] / ([1-MD] + [3-MD] + [4-MD]) frontiersin.org
An increase in the MDI value generally correlates with increasing thermal maturity. This index has been successfully correlated with vitrinite reflectance (%Ro), a standard method for measuring the thermal maturity of organic matter. srce.hracs.org For example, studies have shown that the MDI is a reliable maturity parameter for oils and source rocks in the high-maturity to overmaturity stages, corresponding to vitrinite reflectance values often exceeding 1.1% to 1.5%. srce.hrresearchgate.netx-mol.net However, some research suggests the MDI and other diamondoid-based indices are most reliable at maturities greater than approximately 1.0% EasyRo, as correlations can be weak at lower maturity levels. nih.gov
The table below presents a generalized correlation between the Methyldiamantane Index (MDI) and calculated vitrinite reflectance (Rc), demonstrating its utility in maturity assessment for high-maturity petroleum.
| Methyldiamantane Index (MDI) Value | Corresponding Vitrinite Reflectance (Rc) Range (%) | Maturity Stage |
| Low (e.g., < 20%) | ~1.0 - 1.2% | Late Oil Window |
| Moderate (e.g., 20-40%) | ~1.2 - 1.4% | Wet Gas Window |
| High (e.g., > 40%) | > 1.4% | Dry Gas Window / Overmature |
This interactive table provides a representative correlation between MDI values and thermal maturity stages. Specific correlations can vary between different sedimentary basins. Data synthesized from multiple geochemical studies. srce.hrresearchgate.netnih.gov
Mechanisms of Formation and Transformation in Natural Petroleum Systems
The formation of this compound and other diamondoids in geological settings is primarily a result of thermal alteration of larger organic molecules. researchgate.net These processes occur deep within sedimentary basins under elevated temperatures and pressures. The main mechanisms include:
Thermal Cracking of Kerogen and Oil: As source rocks are buried and heated, the complex organic matter known as kerogen breaks down in a process called catagenesis. researchgate.net This process generates oil and gas. With further increases in temperature (typically corresponding to %Ro > 1.0%), the generated oil itself begins to crack, breaking down into smaller, more stable molecules like light hydrocarbons, gas, and diamondoids. frontiersin.orgresearchgate.net Pyrolysis experiments have confirmed that diamondoids can be generated from the thermal cracking of crude oil, asphaltenes, resins, and kerogen. researchgate.netappliedmineralogy.comresearchgate.net
Lewis Acid-Catalyzed Rearrangement: The most widely cited chemical pathway for diamondoid formation involves the rearrangement of suitable polycyclic hydrocarbon precursors. researchgate.netappliedmineralogy.com This process is often catalyzed by acidic clay minerals (aluminosilicates) present in the source rock, which act as Lewis acid catalysts. researchgate.netresearchgate.net These catalysts facilitate the intramolecular and intermolecular rearrangements of hydrocarbon chains into the highly stable, caged diamondoid structure.
The evolution of diamondoids in petroleum systems can be described in three main stages:
Early Generation: Formation of diamondoids begins during the initial stages of oil generation at relatively low maturities (< 1.0% Ro). researchgate.net
Generation and Enrichment: As thermal maturity increases into the oil cracking window (e.g., %Ro from ~1.1% to 4.0%), diamondoids are actively generated from the cracking of oil and kerogen. Because they are more resistant to destruction than other hydrocarbons, their relative concentration increases. geoscienceworld.orgfrontiersin.org Adamantanes are primarily generated in the 1.0–2.3% EasyRo range, while the larger diamantanes (including this compound) form mainly within the 1.6–2.7% EasyRo maturity range. researchgate.net
Destruction: At extremely high thermal stress (e.g., %Ro > 4.0%), even the stable diamondoid structures begin to break down, leading to a decrease in their concentration. geoscienceworld.orgnggs.ac.cn
Hydrothermal activity can also play a role, with some studies suggesting it promotes the formation of higher diamondoids. cup.edu.cn Conversely, processes like thermochemical sulfate (B86663) reduction (TSR) can alter hydrocarbon compositions and lead to a relative concentration of diamondoids by destroying less stable compounds. frontiersin.org
Q & A
Q. What are the optimal synthetic routes for 1-Methyldiadamantane, and how can purity be validated?
- Methodological Answer : Synthetic pathways for polycyclic hydrocarbons like this compound typically involve catalytic alkylation or isomerization of adamantane derivatives. Purification steps, such as fractional crystallization or column chromatography, should be employed to isolate the compound. Validate purity using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, ensuring integration ratios match theoretical predictions . For rigorous validation, cross-reference spectral data with computational simulations (e.g., DFT-based NMR chemical shift predictions) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Structural characterization requires X-ray crystallography for definitive bond-length and angle determination. Electronic properties can be analyzed via UV-Vis spectroscopy and cyclic voltammetry to assess HOMO-LUMO gaps and redox behavior. Pair experimental results with density functional theory (DFT) calculations to validate electronic structure models. Report all data in alignment with IUPAC guidelines, including raw spectra and crystallographic files in supplementary materials .
Q. What stability considerations are critical for handling this compound in experimental settings?
- Methodological Answer : Stability studies should assess degradation under thermal, oxidative, and photolytic conditions. Use accelerated stability testing (e.g., 40°C/75% relative humidity) with periodic HPLC analysis to monitor decomposition. Store samples in inert atmospheres (argon) at –20°C to minimize radical-mediated degradation. Document all stability data with metadata, including instrument calibration logs and environmental controls .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of this compound in catalytic reactions?
- Methodological Answer : Employ molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT or coupled-cluster theory) to model reaction pathways. Compare activation energies for different regiochemical outcomes. Validate predictions experimentally using kinetic isotope effects (KIE) or substituent-directed catalysis. Address discrepancies between computational and experimental results by refining basis sets or solvation models .
Q. How can contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound be resolved?
- Methodological Answer : Conduct a meta-analysis of existing data, identifying methodological variances (e.g., calorimetry vs. computational extrapolation). Replicate key studies under controlled conditions, standardizing purity validation and measurement protocols. Use error-propagation analysis to quantify uncertainties. Publish raw datasets with detailed metadata (e.g., calibration curves, instrument specifications) to enable cross-lab reproducibility .
Q. What experimental designs are optimal for probing the host-guest interactions of this compound in supramolecular chemistry?
- Methodological Answer : Design titration experiments (e.g., isothermal titration calorimetry, ITC) to quantify binding constants with guest molecules. Pair with NMR titration data to assess conformational changes. For crystallographic studies, co-crystallize this compound with target guests under varied solvent conditions. Use statistical tools (e.g., multivariate analysis) to correlate structural features with binding affinity .
Data Management and Reporting
Q. How should researchers document and share datasets for this compound to ensure reproducibility?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Include metadata such as synthetic protocols, spectral acquisition parameters, and computational input files. Use discipline-specific standards (e.g., CIF for crystallography) and repositories like Zenodo or ChemRxiv. Provide error margins and outlier exclusion criteria in tabular formats, avoiding raw data truncation .
Q. What strategies mitigate bias in interpreting spectroscopic or catalytic data for this compound?
- Methodological Answer : Implement blinding during data analysis to reduce confirmation bias. Use independent validation cohorts for catalytic studies. For spectral assignments, apply consensus algorithms (e.g., multi-peak fitting in NMR) and cross-check with synthetic controls. Disclose all data-processing steps, including baseline corrections and noise-filtering thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
